N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, and altering the activity of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide . These factors can include temperature, pH, and the presence of other molecules .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)benzenesulfonamide
N-(4-methoxyphenyl)benzenesulfonamide
3,4-dimethoxy-N-(phenylmethyl)benzenesulfonamide
Biological Activity
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Sulfonamide Group : Known for antibacterial properties.
- Pyrrolidinone Core : Potentially confers neuroprotective effects.
- Ethoxy-substituted Phenyl Group : Enhances lipophilicity, influencing pharmacokinetics.
The molecular formula is C21H26N2O6S with a molecular weight of 434.51 g/mol .
Synthesis
The synthesis of this compound typically involves multiple organic reactions:
- Formation of the Pyrrolidinone Core : Starting materials include 4-ethoxyphenyl derivatives and pyrrolidine intermediates.
- Coupling Reaction : The pyrrolidinone is coupled with the benzenesulfonamide under controlled conditions to form the final product.
Antitumor Properties
Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against A549 lung cancer cells, with IC50 values indicating moderate to high cytotoxicity .
Anti-inflammatory and Neuroprotective Effects
The sulfonamide group is often associated with anti-inflammatory activity. The compound's structural features suggest potential neuroprotective effects, which are being explored in various models of neurodegeneration.
The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors involved in cellular signaling pathways. Similar compounds have been shown to:
- Bind to active sites on target proteins.
- Induce conformational changes that alter enzyme activity.
- Affect downstream biochemical pathways critical for cell survival and proliferation .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. For example, the compound showed promising results in reducing cell viability in A549 cells, similar to other derivatives tested .
- Pharmacological Evaluations : In assessments of its pharmacological profile, the compound has shown potential in modulating inflammatory responses and exhibiting neuroprotective effects in preclinical models.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
N-(4-Ethoxyphenyl)-5-Oxopyrrolidine | C20H25N2O5S | Antitumor |
N-(4-Methoxyphenyl)-5-Oxopyrrolidine | C20H25N2O5S | Antibacterial |
N-(2-Thienylmethyl) Urea Derivative | C19H23N3O3S | Neuroprotective |
This table illustrates how variations in substituents can influence the biological activity of related compounds.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-4-29-17-7-5-16(6-8-17)23-14-15(11-21(23)24)13-22-30(25,26)18-9-10-19(27-2)20(12-18)28-3/h5-10,12,15,22H,4,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYMEFPLLZWBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.